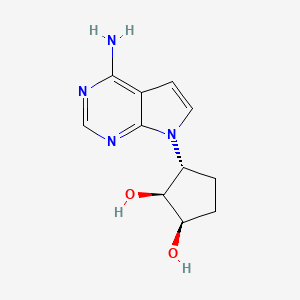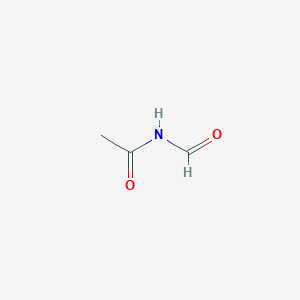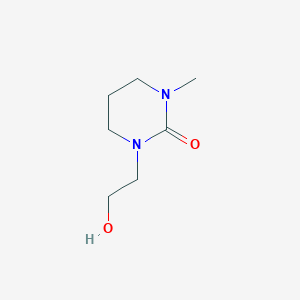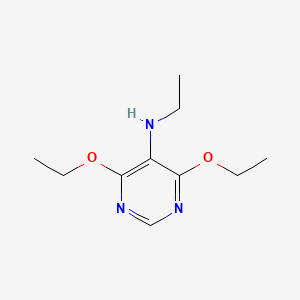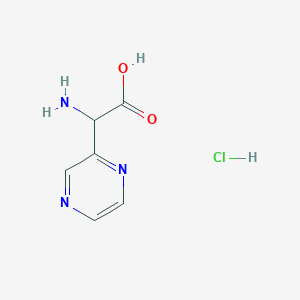
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl It is a derivative of pyrazine and is characterized by the presence of an amino group and an acetic acid moiety attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as water or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetic acid groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride: A methyl ester derivative of the compound.
Amino(pyrazin-2-yl)acetic acid: The non-hydrochloride form of the compound.
Uniqueness
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino group and an acetic acid moiety attached to the pyrazine ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .
Propiedades
Fórmula molecular |
C6H8ClN3O2 |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
2-amino-2-pyrazin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-5(6(10)11)4-3-8-1-2-9-4;/h1-3,5H,7H2,(H,10,11);1H |
Clave InChI |
FJQJHZUSWSBKDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)

![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)

![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
